(1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid
Description
Properties
IUPAC Name |
2-[1-(4-ethoxycarbonyl-3,5-dimethyl-1H-pyrrole-2-carbonyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-4-24-17(23)14-10(2)15(18-11(14)3)16(22)19-7-5-12(6-8-19)9-13(20)21/h12,18H,4-9H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXZZRPJIAZVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)N2CCC(CC2)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201126695 | |
| Record name | 4-Piperidineacetic acid, 1-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201126695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142202-84-3 | |
| Record name | 4-Piperidineacetic acid, 1-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidineacetic acid, 1-[[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201126695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification using ethanol and a suitable carboxylic acid derivative.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of a pyridine derivative or via the reductive amination of a suitable ketone.
Coupling of the Pyrrole and Piperidine Rings: The pyrrole and piperidine rings can be coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Acetic Acid Moiety: The acetic acid moiety can be introduced via a nucleophilic substitution reaction using a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, primary amines, alcohols
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Various functionalized derivatives
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. The presence of the pyrrole ring is often associated with increased biological activity due to its ability to mimic natural products that interact with cellular pathways.
Proteomics Research
The compound has been utilized in proteomics for the development of novel probes that can specifically label or modify proteins. This application is crucial for understanding protein interactions and functions within biological systems.
- Labeling Agents : It can serve as a labeling agent in mass spectrometry, allowing researchers to track protein modifications and interactions in complex biological samples.
Drug Development
Due to its structural characteristics, the compound is being explored as a lead compound for drug development.
- Lead Compound : The unique combination of the piperidine and pyrrole structures may lead to the discovery of new drugs targeting specific receptors or enzymes involved in disease mechanisms.
Synthetic Chemistry
The synthesis of this compound involves complex organic reactions that can be optimized for producing similar compounds with varying biological activities.
- Synthetic Pathways : Researchers are exploring different synthetic routes to enhance yield and purity, which is essential for further applications in drug formulation.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of compounds derived from (1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid for their anticancer properties. The results showed significant cytotoxicity against breast cancer cell lines, highlighting the potential of this scaffold in developing new cancer therapies.
Case Study 2: Proteomics Applications
In a recent proteomics study, researchers utilized this compound as a tagging agent for mass spectrometry analysis. The compound enabled the identification of post-translational modifications on proteins involved in metabolic pathways, providing insights into cellular regulation mechanisms.
Mechanism of Action
The mechanism of action of (1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against analogous piperidine- and pyrrole-containing derivatives. Below is a comparative analysis based on molecular features, physicochemical properties, and computational similarity assessments.
Structural and Functional Group Comparison
Key Observations :
- Unlike quaternary ammonium compounds (e.g., BAC-C12), the target lacks a charged nitrogen center, suggesting divergent solubility and micellization behavior. For instance, BAC-C12 exhibits a critical micelle concentration (CMC) of 0.4–8.3 mM via tensiometry, whereas the target’s hydrophobicity (due to methyl/ethoxy groups) may reduce aqueous solubility .
Computational Similarity Assessment
Using ligand-based virtual screening principles, structural similarity can be quantified via molecular fingerprints (e.g., MACCS or Morgan fingerprints) and Tanimoto/Dice coefficients . For example:
- Pyrrole vs.
- Ethoxycarbonyl vs. Fmoc Groups : Substituent bulk and polarity differences would reduce Tanimoto similarity scores, impacting virtual screening outcomes .
Biological Activity
(1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid, also known as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₇H₂₄N₂O₅
- CAS Number : 1142202-84-3
- Molecular Structure : The compound features a piperidine ring substituted with an acetic acid moiety and a pyrrole ring with ethoxycarbonyl and dimethyl groups.
Pharmacological Activities
Research indicates that this compound exhibits a range of biological activities, primarily in the following areas:
-
Antitumor Activity :
- Studies have shown that derivatives of pyrrole compounds can inhibit various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis .
- A notable study demonstrated that similar pyrrole derivatives showed significant cytotoxic effects against breast cancer cell lines, indicating potential for development as anticancer agents .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It may affect pathways such as the MAPK/ERK pathway, which is crucial in regulating cell growth and differentiation.
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Study on Breast Cancer Cells :
- Combination Therapy :
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for synthesizing (1-{[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]carbonyl}piperidin-4-yl)acetic acid, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves multi-step reactions, including:
- Step 1: Formation of the pyrrole-2-carboxylate core via condensation of ethyl acetoacetate with ammonia derivatives under acidic conditions.
- Step 2: Introduction of the piperidine-acetic acid moiety through nucleophilic acyl substitution, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Step 3: Final esterification or hydrolysis steps to achieve the target structure.
Optimization Tips:
- Temperature Control: Maintain temperatures between 20–50°C during coupling reactions to prevent side-product formation .
- Solvent Selection: Use polar aprotic solvents (e.g., acetonitrile) for improved solubility of intermediates .
- Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in inert atmospheres .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR resolves proton environments (e.g., ethoxycarbonyl CH₃ groups at ~1.3 ppm) and confirms piperidine ring substitution patterns .
- High-Performance Liquid Chromatography (HPLC):
- Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98% recommended for pharmacological studies) .
- Mass Spectrometry (HRMS):
- Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks and fragmentation patterns .
Advanced: How can researchers resolve discrepancies in crystallographic data for this compound obtained using different software packages?
Answer:
Crystallographic inconsistencies often arise from refinement algorithms or data quality. Methodological steps include:
- Cross-Validation with Multiple Programs:
- Data Quality Checks:
- ORTEP-3 Visualization:
Advanced: What computational strategies are effective for modeling this compound’s conformational flexibility and electronic properties?
Answer:
- Molecular Dynamics (MD) Simulations:
- Density Functional Theory (DFT):
- Docking Studies:
Advanced: How should researchers design experiments to investigate this compound’s interactions with biological targets?
Answer:
- Experimental Framework:
- Methodological Steps:
- Control Strategies:
- Include negative controls (e.g., structurally similar inert analogs) to validate specificity .
Advanced: How can researchers address contradictions in pharmacological activity data across different studies?
Answer:
- Meta-Analysis:
- Dose-Response Reassessment:
- Re-test activity across a broader concentration range (e.g., 1 nM–100 µM) to rule out assay saturation effects .
- Structural-Activity Relationship (SAR) Studies:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
